(1H-Indazol-3-yl)-N,N-dimethylmethanamine
Overview
Description
(1H-Indazol-3-yl)-N,N-dimethylmethanamine is a compound that belongs to the indazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for indazole derivatives often involve transition metal-catalyzed reactions due to their efficiency and high yields. These methods include the use of copper, silver, and iodine catalysts to facilitate the formation of the indazole core .
Chemical Reactions Analysis
Types of Reactions
(1H-Indazol-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(1H-Indazol-3-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1H-Indazol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. For example, some indazole derivatives have been shown to inhibit the activity of certain enzymes or receptors, leading to their biological effects . The compound may also affect cell signaling pathways, such as the p53/MDM2 pathway, which is involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A basic indazole structure without additional functional groups.
2H-Indazole: A tautomeric form of indazole with different stability and reactivity.
Indazole-3-carboxylic acid: An indazole derivative with a carboxylic acid group.
Uniqueness
(1H-Indazol-3-yl)-N,N-dimethylmethanamine is unique due to the presence of the N,N-dimethylmethanamine group, which can influence its biological activity and chemical reactivity. This functional group can enhance the compound’s solubility and ability to interact with biological targets .
Properties
IUPAC Name |
1-(2H-indazol-3-yl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-10-8-5-3-4-6-9(8)11-12-10/h3-6H,7H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCYPIPPKIEYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C2C=CC=CC2=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597389 | |
Record name | 1-(2H-Indazol-3-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142910-86-9 | |
Record name | N,N-Dimethyl-1H-indazole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142910-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2H-Indazol-3-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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